Solubility and Lipophilicity Advantage
The 5-(2-hydroxyethyl) compound shows a quantifiable improvement in solubility and a reduction in lipophilicity over the simple 5-methyl analog. The primary alcohol group acts as a strong hydrogen bond donor/acceptor, disrupting crystal lattice energy and enhancing water interaction [1]. This differentiation is critical for its role as a hydrophilic building block in medicinal chemistry design, where the 5-methyl analog's higher logP and lower solubility would limit its utility in aqueous-phase reactions or biology-oriented synthesis [2].
| Evidence Dimension | Predicted Aqueous Solubility (LogS) |
|---|---|
| Target Compound Data | Predicted LogS: -0.8 (highly soluble) |
| Comparator Or Baseline | 5-methyl-1H-pyrazole-3-carboxamide: Predicted LogS: -1.9 (moderately soluble) |
| Quantified Difference | ~10-fold higher predicted solubility |
| Conditions | Predicted via consensus model (ALOGPS 2.1) for neutral species |
Why This Matters
Higher aqueous solubility simplifies purification, enables aqueous-phase synthesis, and improves the compound's suitability for biochemical assays, making it a more versatile procurement choice.
- [1] Tetko, I. V. et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des., 2005, 19, 453-463. (ALOGPS 2.1 predictive model). View Source
- [2] Design, synthesis, characterization, crystal structure, Hirshfeld surface analysis, DFT calculations, anticancer, angiogenic properties of new pyrazole carboxamide derivatives. Journal of Molecular Structure, 2021, 1230, 129649. View Source
